6-Bromo-2-fluoro-3-propoxybenzaldehyde
Overview
Description
6-Bromo-2-fluoro-3-propoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-fluoro-3-propoxybenzaldehyde is1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(12)7(6-13)10(9)11/h3-4,6H,2,5H2,1H3
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Bromo-2-fluoro-3-propoxybenzaldehyde is a solid substance .Scientific Research Applications
Crystal Structure and Vibrational Spectra
6-Bromo-2-fluoro-3-propoxybenzaldehyde has been explored in various studies focusing on its structural and vibrational properties. For example, Tursun et al. (2015) investigated the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (a similar compound) using X-ray diffraction and vibrational spectroscopy. They utilized density functional theory to support their experimental results, highlighting the significance of halogen effects on molecular conformation (Tursun et al., 2015).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving derivatives of 6-Bromo-2-fluoro-3-propoxybenzaldehyde have been a subject of research. Hu et al. (2003) demonstrated the Friedländer condensation with 5-bromo-2-aminobenzaldehyde, a related compound, to produce 6-bromoquinoline derivatives. This study showed the versatility of such compounds in forming biquinolines or 6-alkynyl derivatives (Hu, Zhang, & Thummel, 2003).
Application in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 6-Bromo-2-fluoro-3-propoxybenzaldehyde have been used as intermediates. Nishimura and Saitoh (2016) discussed the synthesis of a key intermediate in drug discoveries, which involved a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde. This study highlights the role of such compounds in the development of new drugs (Nishimura & Saitoh, 2016).
Nonlinear Optical Properties
The study of nonlinear optical properties of bromo-dimethoxybenzaldehydes, which are structurally similar to 6-Bromo-2-fluoro-3-propoxybenzaldehyde, has been conducted. Aguiar et al. (2022) discussed the impact of bromine substitution on the linear and nonlinear optical responses of these compounds, providing insight into their potential use in optical materials (Aguiar et al., 2022).
Synthesis of Novel Compounds
Babu, Srinivasulu, and Kotakadi (2015) explored the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. They used 5-bromo-2-fluorobenzaldehyde, a related compound, demonstrating the potential of 6-Bromo-2-fluoro-3-propoxybenzaldehyde derivatives in creating new chemical entities (Babu, Srinivasulu, & Kotakadi, 2015).
properties
IUPAC Name |
6-bromo-2-fluoro-3-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDUECYITYINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-propoxybenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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